8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237785
InChI: InChI=1S/C7H5N3O3/c11-4-2-1-3-10-5(4)8-9-6(10)7(12)13/h1-3,11H,(H,12,13)
SMILES:
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol

8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC16237785

Molecular Formula: C7H5N3O3

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
IUPAC Name 8-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H5N3O3/c11-4-2-1-3-10-5(4)8-9-6(10)7(12)13/h1-3,11H,(H,12,13)
Standard InChI Key AHXHHQNFVHUQSJ-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=NN=C2C(=O)O)C(=C1)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

8-Hydroxy-[1, triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1781156-95-3) is defined by the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol . Its IUPAC name systematically describes the fused triazole and pyridine rings, with substituents at the 3- and 8-positions (carboxylic acid and hydroxyl groups, respectively). The SMILES notation O=C(O)C1=NN=C2/C(O)=C\C=C/N12 provides a precise two-dimensional representation of its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₅N₃O₃
Molecular Weight179.13 g/mol
IUPAC Name8-hydroxy- triazolo[4,3-a]pyridine-3-carboxylic acid
SMILESO=C(O)C1=NN=C2/C(O)=C\C=C/N12
InChIKeyAHXHHQNFVHUQSJ-UHFFFAOYSA-N

Structural Analysis

The compound’s planar fused-ring system enables π-π stacking interactions, while the hydroxyl and carboxylic acid groups introduce hydrogen-bonding capabilities. These features are critical for potential receptor binding, as observed in structurally related triazolopyridines . X-ray crystallography data for analogous compounds (e.g., triazolo[4,3-a]pyrimidines) reveal coplanar triazole and heteroaromatic rings, suggesting similar conformational stability in this derivative .

Synthesis and Preparation

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring correct positioning of substituents during cyclization.

  • Stability of functional groups: Preventing decarboxylation or oxidation of the carboxylic acid and hydroxyl groups under harsh reaction conditions .

  • Yield optimization: Reported yields for related triazolopyridines range from 51% to 75%, suggesting room for improvement .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its ionizable groups:

  • Aqueous solubility: Moderate in basic pH due to deprotonation of the carboxylic acid group (pKa ≈ 2–3) and hydroxyl group (pKa ≈ 10).

  • Organic solvents: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in nonpolar solvents.
    Stability studies on analogs suggest susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .

Research Gaps and Future Directions

Unanswered Questions

  • Biological activity: No in vitro or in vivo data specific to this compound are available.

  • Synthetic scalability: Current protocols for analogs require optimization for industrial-scale production.

  • Structure-Activity Relationships (SAR): The impact of the hydroxyl and carboxylic acid groups on potency remains unexplored.

Recommended Studies

  • In vitro screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity using standardized assays.

  • ADMET profiling: Assess absorption, distribution, and toxicity in preclinical models.

  • Crystallographic analysis: Resolve the three-dimensional structure to guide drug design.

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